molecular formula C23H21N B2382057 Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine CAS No. 102592-39-2

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine

Cat. No.: B2382057
CAS No.: 102592-39-2
M. Wt: 311.428
InChI Key: LAROARVBVCCAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine” is an organic compound that contains a pyrene group (a polycyclic aromatic hydrocarbon consisting of four fused benzene rings), a prop-2-en-1-amine group (an allylamine), and a prop-2-enyl group (an allyl group). These groups are common in organic chemistry and are found in a variety of natural and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrene group. Pyrene is a planar molecule, and its presence could impart interesting properties to the compound, such as fluorescence .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the allyl groups could make it reactive towards electrophiles and free radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrene group often have high boiling points and are nonpolar . The presence of the allyl groups could make the compound more reactive .

Scientific Research Applications

Fluorescence Quenching and Metal Ion Detection

The chemical compound N-(1-Pyrene)anthranilic acid, a derivative of N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has shown promise in metal ion-selective fluorosensing. Research demonstrates that this compound can form equimolar complexes with Hg(II) in water, leading to selective fluorescence quenching, even in the presence of other metal ions like Zn(II) and Cd(II) (Wolf et al., 2006).

Broadband Nonlinear Optical Material

Pyrene derivatives of N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine have been explored as broadband nonlinear optical materials. They exhibit positive third-order nonlinear refractive indices with high linear transmission, suggesting potential in optical applications (Wu et al., 2017).

Intercalating Nucleic Acids (INAs)

The incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides, a structure related to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has been researched for forming intercalating nucleic acids (INAs). These INAs showed a slight destabilization in INA-DNA duplexes and stronger destabilization in INA-RNA duplexes, offering insights into the manipulation of nucleic acid structures (Filichev & Pedersen, 2003).

Chemical Sensing and Explosives Detection

Research into pyrene-based fluorescent probes, which include structures similar to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has yielded materials capable of detecting nitric oxide and nitroexplosives. These compounds show promise in real-time chemosensing and explosive detection due to their aggregation-induced emission and high quantum yield (Islam et al., 2018).

Polymeric Probes for Nerve Agent Mimics Detection

A pyrene-based polymeric probe related to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine has been developed for detecting nerve agent mimics. This research highlights the potential of such compounds in sensing applications, particularly in detecting harmful chemical agents (Gupta & Lee, 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its structure and the biological target. If it were a reactant in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. It could also involve exploring its potential uses in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

Properties

IUPAC Name

N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N/c1-3-14-24(15-4-2)16-20-11-10-19-9-8-17-6-5-7-18-12-13-21(20)23(19)22(17)18/h3-13H,1-2,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAROARVBVCCAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.